p-(3-Oxo-3-phenyl-1-propenyl)benzenesulfonic acid sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-(3-Oxo-3-phenyl-1-propenyl)benzenesulfonic acid sodium salt: is an organic compound that belongs to the class of aromatic sulfonic acids. It is characterized by the presence of a sulfonic acid group attached to a benzene ring, which is further substituted with a 3-oxo-3-phenyl-1-propenyl group. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Vorbereitungsmethoden
The synthesis of p-(3-Oxo-3-phenyl-1-propenyl)benzenesulfonic acid sodium salt typically involves the sulfonation of benzene derivatives followed by the introduction of the 3-oxo-3-phenyl-1-propenyl group. The reaction conditions often require the use of concentrated sulfuric acid or oleum as the sulfonating agent. Industrial production methods may involve continuous flow processes to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
p-(3-Oxo-3-phenyl-1-propenyl)benzenesulfonic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonic acid group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and specific catalysts.
Wissenschaftliche Forschungsanwendungen
p-(3-Oxo-3-phenyl-1-propenyl)benzenesulfonic acid sodium salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonyl chlorides.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound is used in the production of dyes, detergents, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of p-(3-Oxo-3-phenyl-1-propenyl)benzenesulfonic acid sodium salt involves its interaction with specific molecular targets and pathways. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins and enzymes, leading to inhibition or activation of their activity. The 3-oxo-3-phenyl-1-propenyl group can participate in various chemical reactions, further modulating the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to p-(3-Oxo-3-phenyl-1-propenyl)benzenesulfonic acid sodium salt include:
Benzenesulfonic acid: The simplest aromatic sulfonic acid, used in various industrial applications.
p-Toluenesulfonic acid: A widely used sulfonic acid in organic synthesis.
Eigenschaften
CAS-Nummer |
30056-77-0 |
---|---|
Molekularformel |
C15H11NaO4S |
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
sodium;4-[(E)-3-oxo-3-phenylprop-1-enyl]benzenesulfonate |
InChI |
InChI=1S/C15H12O4S.Na/c16-15(13-4-2-1-3-5-13)11-8-12-6-9-14(10-7-12)20(17,18)19;/h1-11H,(H,17,18,19);/q;+1/p-1/b11-8+; |
InChI-Schlüssel |
GTUXVRXAXHYHBK-YGCVIUNWSA-M |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.